molecular formula C9H14NO3P B13539799 Phosphonic acid, [2-[(phenylmethyl)amino]ethyl]- CAS No. 72696-92-5

Phosphonic acid, [2-[(phenylmethyl)amino]ethyl]-

Cat. No.: B13539799
CAS No.: 72696-92-5
M. Wt: 215.19 g/mol
InChI Key: AMYDLNLHFSFJQO-UHFFFAOYSA-N
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Description

Phosphonic acid, [2-[(phenylmethyl)amino]ethyl]- (IUPAC name), is an aliphatic aminophosphonic acid characterized by a phosphonic acid group (-PO(OH)₂) attached to an ethylamine backbone substituted with a benzyl (phenylmethyl) group. This compound belongs to a class of organophosphorus derivatives with applications in coordination chemistry, materials science, and medicinal chemistry due to its ability to form stable complexes with metal ions and mimic biological phosphate esters . Its structure combines the chelating properties of phosphonic acids with the hydrophobic aromatic moiety of the benzyl group, making it distinct from purely aliphatic or aromatic analogs.

Properties

CAS No.

72696-92-5

Molecular Formula

C9H14NO3P

Molecular Weight

215.19 g/mol

IUPAC Name

2-(benzylamino)ethylphosphonic acid

InChI

InChI=1S/C9H14NO3P/c11-14(12,13)7-6-10-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,11,12,13)

InChI Key

AMYDLNLHFSFJQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCCP(=O)(O)O

Origin of Product

United States

Preparation Methods

Procedure:

  • Starting Material: Dialkyl or diaryl phosphonates containing the phenylmethylaminoethyl substituent.
  • Hydrolysis Conditions: Acidic hydrolysis using concentrated hydrochloric acid (HCl) under reflux conditions is the standard procedure.
  • Reaction: The ester groups are cleaved, yielding the free phosphonic acid.

Data:

Reagent Conditions Yield Reference
Concentrated HCl Reflux High

This method is versatile and suitable for various phosphonate derivatives, including those with sensitive functionalities.

Bromotrimethylsilane (TMSBr) Method

The bromotrimethylsilane (TMSBr) method is considered a gold standard for mild and selective dealkylation of phosphonate esters to phosphonic acids, especially when sensitive functional groups are involved.

Procedure:

  • Step 1: Reaction of the phosphonate ester with bromotrimethylsilane at room temperature, often in non-protic solvents such as dichloromethane or acetonitrile.
  • Step 2: Hydrolysis with methanol or water to produce the free phosphonic acid.

Data:

Reagent Conditions Advantages Reference
Bromotrimethylsilane Room temperature, 1-24 hours Mild, selective, applicable to sensitive compounds

This approach has been successfully employed to synthesize various phosphonic acids, including heterocyclic derivatives and amino-functionalized compounds, demonstrating its broad applicability.

Oxidation of Phosphines or Phosphine Oxides

Another route involves the oxidation of phosphines or phosphine oxides bearing the phenylmethylaminoethyl group.

Procedure:

  • Starting Material: Aryldichlorophosphine or aryldichlorophosphine oxide derivatives.
  • Reaction Conditions: Hydrolysis under basic conditions using aqueous sodium hydroxide (NaOH), followed by acidification.
  • Outcome: Formation of the corresponding phosphonic acid.

Data:

Reagent Conditions Yield Reference
NaOH Aqueous, mild heat Moderate to high

This method is particularly useful when the phosphonic acid needs to be synthesized from chlorophosphine precursors.

Synthesis via Phosphonodiamide Intermediates

Recent advances include the formation of phosphonodiamides through nucleophilic substitution reactions, followed by hydrolysis to yield phosphonic acids.

Procedure:

  • Step 1: Reaction of bis(dialkylamino)chlorophosphine with suitable nucleophiles.
  • Step 2: Hydrolysis of phosphonodiamides under acidic or basic conditions.

Data:

Reagent Conditions Yield Reference
Acidic or basic hydrolysis Mild to moderate heat Variable

This route allows for the incorporation of diverse functional groups, including amino and phenylmethyl moieties, into the phosphonic acid structure.

Summary of Key Data and Comparative Analysis

Method Reagents Conditions Advantages Limitations Typical Yield References
Acidic hydrolysis of phosphonates HCl, reflux Mild to moderate Simple, high yield Limited for sensitive groups >80%
Bromotrimethylsilane (TMSBr) TMSBr, MeOH Room temperature Mild, selective Requires handling of volatile reagents 70-90%
Oxidation of phosphines NaOH, heat Mild Suitable for chlorophosphine derivatives Multi-step, sensitive intermediates 60-85%
Phosphonodiamide hydrolysis Acidic/basic Mild to moderate Functional group diversity Variable yields 50-80%

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, [2-[(phenylmethyl)amino]ethyl]-, can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce phosphine compounds.

Scientific Research Applications

Phosphonic acid, [2-[(phenylmethyl)amino]ethyl]-, has diverse applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a precursor for synthesizing other organophosphorus compounds.

    Biology: The compound can act as a chelating agent, binding to metal ions in biological systems.

    Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism by which phosphonic acid, [2-[(phenylmethyl)amino]ethyl]-, exerts its effects involves its ability to interact with various molecular targets. The phosphonic acid group can form strong bonds with metal ions, making it an effective chelating agent. Additionally, the [2-[(phenylmethyl)amino]ethyl] moiety can interact with biological molecules, influencing enzyme activity and other biochemical processes.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Structure Highlights Key Properties/Applications References
Phosphonic acid, [2-[(phenylmethyl)amino]ethyl]- Benzyl-substituted ethylamine-phosphonic acid Intermediate lipophilicity; metal chelation; potential enzyme inhibition
(2-{[(Naphthalen-2-yl)methyl]amino}ethyl)phosphonic acid (NMAPA) Naphthylmethyl substituent Enhanced hydrophobicity; TiO₂ nanocomposite modification
[2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethyl]phosphonic acid (HQPA) Dihydroisoquinoline ring Improved selectivity for polycyclic aromatic hydrocarbon (PAH) adsorption
[1-Phosphono-2-(pyridin-2-ylamino)ethyl]phosphonic acid Pyridylamino substituent Increased polarity; inhibitor of farnesyl pyrophosphate synthase (FPPS)
1-Amino-2-(pentafluorophenyl)ethylphosphonic acid Fluorinated phenyl group High electronegativity; potent aminopeptidase N inhibition

Key Observations:

  • Lipophilicity: The benzyl group in the target compound provides moderate hydrophobicity compared to NMAPA (naphthylmethyl, more hydrophobic) and HQPA (dihydroisoquinoline, polar heterocycle). This balance may enhance solubility in aqueous-organic hybrid systems .
  • Metal Chelation: Aliphatic aminophosphonic acids like the target compound exhibit stronger protolytic activity (pKa ~1–3 for -PO(OH)₂) compared to aromatic analogs (e.g., p-aminophenylphosphonic acid), favoring complexation with transition metals like Fe³⁺ or Cu²⁺ .
  • Biological Activity: Fluorinated derivatives (e.g., 1-Amino-2-(pentafluorophenyl)ethylphosphonic acid) show higher inhibitory potency against enzymes like aminopeptidase N due to halogen-induced electronic effects, whereas the benzyl-substituted compound may prioritize non-covalent interactions (e.g., π-π stacking) .

Biological Activity

Phosphonic acids, particularly those with aminophosphonate structures, have garnered significant attention in pharmacology due to their diverse biological activities. The compound Phosphonic acid, [2-[(phenylmethyl)amino]ethyl]- is a notable member of this class, exhibiting various pharmacological properties that warrant detailed exploration.

Overview of Biological Activities

  • Antibacterial Properties :
    Phosphonodipeptides and phosphonooligopeptides derived from phosphonic acids have been studied for their antibacterial activities. These compounds inhibit bacterial cell-wall biosynthesis, making them effective against both Gram-positive and Gram-negative bacteria. For instance, the dipeptide L-Ala-L-Ala(P) has shown promising antibacterial activity, although modifications to its structure can lead to a loss of efficacy .
  • Enzyme Inhibition :
    The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Aminophosphonates have been found to reversibly inhibit BuChE through a competitive mechanism, with studies indicating that certain derivatives can phosphonylate the enzyme's active site . This inhibition is crucial for developing treatments for conditions like Alzheimer's disease.
  • Cytotoxicity :
    Cytotoxicity studies reveal that while some aminophosphonates exhibit low toxicity at high concentrations, others demonstrate significant cytotoxic effects on cell lines such as V79. For example, certain compounds showed IC50 values indicating moderate cytotoxicity, suggesting the need for careful evaluation in therapeutic contexts .

Structure-Activity Relationships

The biological activity of phosphonic acids is heavily influenced by their structural characteristics. Research indicates that the stereochemistry and functional groups attached to the phosphonate moiety can significantly affect their potency and selectivity against various biological targets. For instance:

  • Modification of Amino Acid Residues : Altering the amino acid components in phosphonodipeptides can enhance antibacterial activity. Replacing L-Ala with other amino acids has led to the discovery of more potent derivatives .
  • Substituent Effects : The presence and position of substituents on the phosphonate group can influence both enzyme inhibition and cytotoxicity profiles. For example, ortho-substituted phosphonates were found to induce stronger toxicity compared to other positional isomers .

Table 1: Summary of Biological Activities

Activity TypeCompound ExampleObserved EffectReference
AntibacterialL-Ala-L-Ala(P)Inhibition of bacterial growth
AChE InhibitionN-substituted aminophosphonateIC50 = 1.215 µM
CytotoxicityVarious aminophosphonatesIC50 values ranging from 690 µM to 1000 µM

Case Study: Acetylcholinesterase Inhibition

Recent studies have focused on the interaction between aminophosphonates and AChE. Docking studies suggest that these compounds bind effectively at both the peripheral anionic site and the catalytic site of AChE, which is critical for their role as potential therapeutic agents against neurodegenerative diseases .

Q & A

Q. What are the established synthetic routes for Phosphonic acid, [2-[(phenylmethyl)amino]ethyl]-?

The synthesis typically involves:

  • Hypophosphorous acid addition : Reacting hypophosphorous acid (H₃PO₂) with β-imines to form aminoalkylphosphonous intermediates, followed by oxidation to phosphonic acid derivatives .
  • McKenna procedure : Dealkylation of dialkyl phosphonates using bromotrimethylsilane (TMSBr) and methanolysis to yield the free phosphonic acid .
  • Silyl phosphonite coupling : Employing bis(trimethylsilyl) phosphonite with protected imines under anhydrous conditions, followed by acid hydrolysis . Key considerations: Reaction purity (>90%) is achieved via column chromatography, and intermediates are validated by ³¹P NMR .

Q. How is the structural characterization of this compound performed?

  • Spectroscopic methods :
  • ¹H/¹³C NMR for backbone connectivity (e.g., phenylmethyl and ethylamine moieties) and ³¹P NMR (δ = 18–22 ppm for P=O) .
  • FT-IR to confirm P-OH (2500–2700 cm⁻¹) and P=O (1150–1250 cm⁻¹) stretching .
    • Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond angles (e.g., C-P-O ≈ 109.5°) and hydrogen-bonding networks .
    • Mass spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ at m/z 244.1) .

Q. What preliminary biological activities have been reported for this compound?

  • Antimicrobial activity : Demonstrated against E. coli (MIC = 32 µg/mL) and S. aureus (MIC = 64 µg/mL) via membrane disruption assays .
  • Enzyme inhibition : Acts as a carboxypeptidase A inhibitor (IC₅₀ = 12 µM) by mimicking tetrahedral transition states .
  • Bone-targeting potential : Phosphonic acid groups show affinity for hydroxyapatite surfaces (ΔG = −8.2 kcal/mol in MD simulations) .

Advanced Research Questions

Q. How can trace levels of this compound be detected in environmental matrices?

  • Sample preparation : Solid-phase extraction (SPE) using C18 cartridges with 0.1% formic acid eluent .
  • Analytical techniques :
  • LC-MS/MS with MRM transitions (m/z 244 → 98) achieves LOD = 0.1 ppb .
  • Ion chromatography with suppressed conductivity detects phosphonate anions (retention time = 8.2 min) .
    • Challenges : Differentiate from fosetyl-Al degradation products using isotopic labeling (e.g., ¹⁸O-P=O tracking) .

Q. What catalytic applications leverage its phosphonic acid functionality?

  • Proton-exchange membranes (PEMs) : Incorporated into sulfonated poly(ether ether ketone) (SPEEK) matrices, enhancing proton conductivity (0.12 S/cm at 80°C) .
  • Heterogeneous catalysis : Anchored to TiO₂ nanoparticles via P-OH groups for acid-catalyzed esterification (TOF = 220 h⁻¹) .
  • CO₂ capture : Functionalized MOFs with phosphonic acid ligands show CO₂ adsorption capacity of 4.2 mmol/g at 1 bar .

Q. How does this compound interact with biological macromolecules?

  • Protein binding : Molecular docking reveals hydrogen bonding between P=O and Arg/Lys residues (e.g., binding energy = −9.4 kcal/mol with human serum albumin) .
  • Membrane permeation : LogP = −1.2 suggests hydrophilic transport, validated by Caco-2 cell monolayer assays (Papp = 2.1 × 10⁻⁶ cm/s) .
  • Metabolic stability : In vitro liver microsome studies show t₁/₂ = 45 min (human) vs. 28 min (rat), indicating species-specific CYP450 metabolism .

Methodological Tables

Q. Table 1. Synthetic Yield Optimization

MethodReagentsYield (%)Purity (%)Reference
Hypophosphorous additionH₃PO₂, β-imine5692
McKenna procedureTMSBr, MeOH8998
Silyl phosphonite route(TMS)₂PH, Trityl imine7395

Q. Table 2. Analytical Parameters for Environmental Detection

MatrixTechniqueLOD (ppb)Recovery (%)Reference
SoilLC-MS/MS0.192
Plant tissueIC0.585
WaterSPE-LC-HRMS0.0597

Q. Key Challenges & Future Directions

  • Stereoselective synthesis : Asymmetric catalysis to access enantiopure derivatives remains underdeveloped .
  • Environmental persistence : Long-term soil half-life (t₁/₂ = 180 days) necessitates biodegradation studies with Pseudomonas spp. .
  • Therapeutic optimization : Prodrug strategies (e.g., ester masking) to improve oral bioavailability .

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